Pteridin-4-ol

Übersicht

Beschreibung

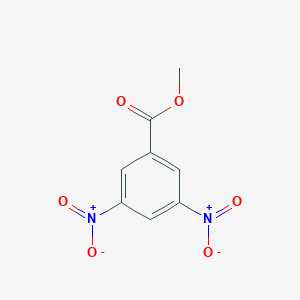

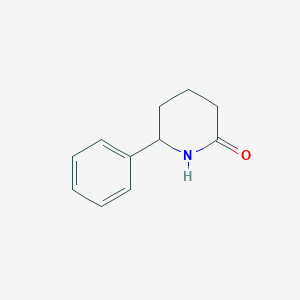

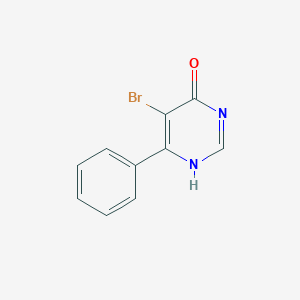

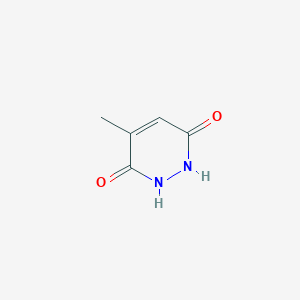

Pteridin-4-ol, also known as 4-Hydroxypteridine, is a chemical compound with the formula C6H4N4O . It is an aromatic organic compound composed of fused pyrimidine and pyrazine rings . Pteridin-4-ol is a part of the pteridine family, which are heterocyclic compounds involved in a wide range of biological functions .

Synthesis Analysis

Pteridin-4-ol can be synthesized through a process involving chlorine, dichloromethane, and toluene . In one example, a suspension of 4-hydroxypteridine in dichloromethane was cooled and a solution of triphenyl phosphite in dichloromethane was added simultaneously with the addition of chlorine gas . The mixture was then allowed to warm and a solution of 2- [4- (t-butyl)phenyl]ethanol in dichloromethane was added .Molecular Structure Analysis

The molecular structure of Pteridin-4-ol consists of a pteridine core, which is a fused pyrimidine and pyrazine ring . The molecular weight of Pteridin-4-ol is 148.12 .Chemical Reactions Analysis

While specific chemical reactions involving Pteridin-4-ol are not detailed in the search results, it’s worth noting that pteridine derivatives, including Pteridin-4-ol, are involved in numerous photobiological processes .Physical And Chemical Properties Analysis

Pteridin-4-ol has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility ranges from very soluble to soluble .Wissenschaftliche Forschungsanwendungen

HIV Treatment Research

- Specific Scientific Field: Medical Chemistry and Virology .

- Summary of the Application: Pteridin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .

- Methods of Application or Experimental Procedures: The CCR5 antagonistic activities of the compounds have been evaluated . The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .

- Results or Outcomes: Several compounds had promising antagonistic activity. Among these, compound 13d was the most potent with an IC 50 of 1.28 μ M .

Antivirulence Response Against Pseudomonas aeruginosa

- Specific Scientific Field: Microbiology .

- Summary of the Application: The combinational effects of α-terpineol (α-T) and terpinen-4-ol (T-4-ol), the principal bioactive components of tea tree oil, against P. aeruginosa have been investigated .

- Methods of Application or Experimental Procedures: The phytochemical combination was examined for synergistic interaction and various biological properties, including antibacterial, quorum quenching (QQ), and antivirulence potential .

- Results or Outcomes: α-T and T-4-ol displayed synergism and harbored profuse antibacterial properties against P. aeruginosa .

Treatment for Human Gastrointestinal Cancers

- Specific Scientific Field: Oncology .

- Summary of the Application: Terpinen-4-ol has been studied for its antitumor effects in prostate and gastrointestinal malignancies, alone and in combination with chemotherapeutic and biological agents .

- Methods of Application or Experimental Procedures: Terpinen-4-ol was administered alone or combined with standard chemotherapy (Oxaliplatin, Fluorouracil, Gemcitabine, Tarceva) and biological agent (Cetuximab). It was also combined with humanized anti-CD24 mAbs .

- Results or Outcomes: Terpinen-4-ol induces a significant growth inhibition of colorectal, pancreatic, prostate and gastric cancer cells in a dose-dependent manner (10–90% in 0.005–0.1%). Terpinen-4-ol and various anti-cancer agents (0.2μM oxaliplatin and 0.5μM fluorouracil) demonstrated a synergistic inhibitory effect (83% and 91%, respectively) on cancer cell proliferation .

Potential Treatment for HIV

- Specific Scientific Field: Virology .

- Summary of the Application: A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .

- Methods of Application or Experimental Procedures: The CCR5 antagonistic activities of the compounds have been evaluated . The chemokine receptor CCR5, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .

- Results or Outcomes: Several compounds had promising antagonistic activity. Among these, compound 13d was the most potent with an IC 50 of 1.28 μ M .

Disease Biomarkers

- Specific Scientific Field: Biochemistry .

- Summary of the Application: Pteridines and their derivatives function as intermediates in the metabolism of several vitamins and cofactors, and their relevance to disease has inspired new efforts to study their roles as disease biomarkers .

- Methods of Application or Experimental Procedures: Recent analytical advances, such as the emergence of sensitive mass spectrometry techniques, new workflows for measuring pteridine derivatives in their native oxidation states have been used .

- Results or Outcomes: The study of pteridines as disease biomarkers is still ongoing, and the results could potentially lead to new methods for early disease detection .

Antioxidative Stress-Linked Pathogenesis

- Specific Scientific Field: Pharmacology .

- Summary of the Application: Terpinen-4-ol, a bioactive natural terpene-derivative unambiguously distributed in most essential oil sources, is displaying a very remarkable role as a phytometabolite .

- Methods of Application or Experimental Procedures: This review deciphered the health-promoting effects of Terpinen-4-ol in oxidative stress-linked diseases including neurodegenerative disorders, cancers, cardiovascular diseases, diabetes, and inflammatory disorders .

- Results or Outcomes: Terpinen-4-ol is reported to increase superoxide dismutase, decrease glutathione-S-transferase and acetylcholine esterase, inhibit NF-κB and NLRP3 inflammasome activation pathway, downregulate the α-amylase activity and increase insulin sensitivity, and substantially inhibit the generation of inflammatory mediators such as IL-1β, IL-6, IL-10 .

Safety And Hazards

Pteridin-4-ol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling Pteridin-4-ol .

Eigenschaften

IUPAC Name |

3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUXWWWOUNMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220263 | |

| Record name | Pteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pteridin-4-ol | |

CAS RN |

700-47-0 | |

| Record name | 4-Hydroxypteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pteridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.